molecular formula C16H20N2O2 B11773662 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile CAS No. 194612-30-1

2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile

Cat. No.: B11773662
CAS No.: 194612-30-1
M. Wt: 272.34 g/mol
InChI Key: HWFQRZXFYPTATF-UHFFFAOYSA-N
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Description

2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile is a complex organic compound that features a piperidine ring substituted with a dihydrobenzo[b][1,4]dioxin moiety and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
  • 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
  • 6-Iodo-2-phenylH-imidazo[1,2-a]pyridine

Uniqueness

Compared to these similar compounds, 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

194612-30-1

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]acetonitrile

InChI

InChI=1S/C16H20N2O2/c17-8-5-13-6-9-18(10-7-13)11-14-12-19-15-3-1-2-4-16(15)20-14/h1-4,13-14H,5-7,9-12H2

InChI Key

HWFQRZXFYPTATF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC#N)CC2COC3=CC=CC=C3O2

Origin of Product

United States

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